N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure with dimethoxy and methyl substitutions, as well as an acylated norvaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions: The dimethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Acylation of Norvaline: The final step involves the acylation of norvaline with the chromen-2-one derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromen derivatives, and various substituted coumarin derivatives.
Scientific Research Applications
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The dimethoxy and methyl substitutions enhance its binding affinity and specificity. The acylated norvaline moiety may contribute to its bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxycoumarin: A hydroxylated derivative with different biological activities.
Uniqueness
N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is unique due to its specific substitutions and acylated norvaline moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO7 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO7/c1-5-6-13(18(22)23)20-15(21)9-12-10(2)11-7-8-14(25-3)17(26-4)16(11)27-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
DFZQZNKBQPGROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)OC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.